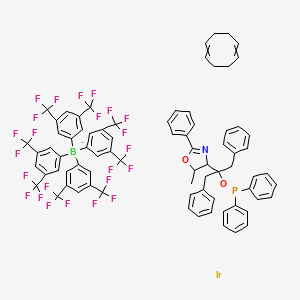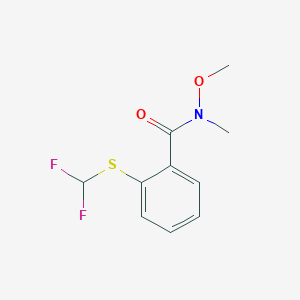
2-((difluoromethyl)thio)-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocarbene intermediates, which can be generated from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or bromodifluoroacetate . These intermediates react with thiocarbonyl compounds to form the desired difluoromethylthio group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzamide core or the difluoromethylthio group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the difluoromethylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzamide derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)thio)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
- N-difluoromethyl amides
- N-difluoromethyl carbamates
- N-difluoromethyl ureas
- N-difluoromethyl formamides
Uniqueness: 2-((Difluoromethyl)thio)-N-methoxy-N-methylbenzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to form hydrogen bonds, making it a valuable scaffold for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C10H11F2NO2S |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11F2NO2S/c1-13(15-2)9(14)7-5-3-4-6-8(7)16-10(11)12/h3-6,10H,1-2H3 |
InChI Key |
YMZBWTDRXMJKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1SC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14796460.png)
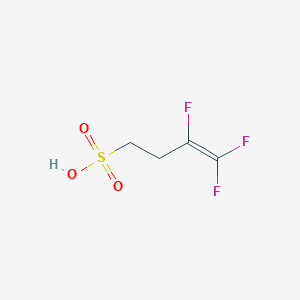
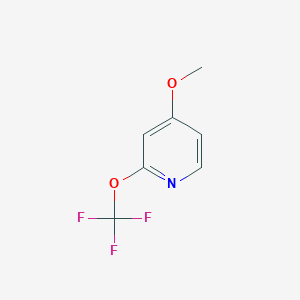
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
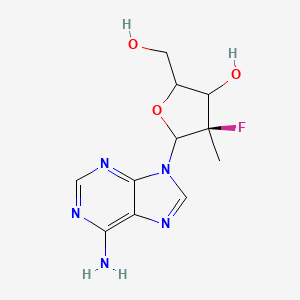
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
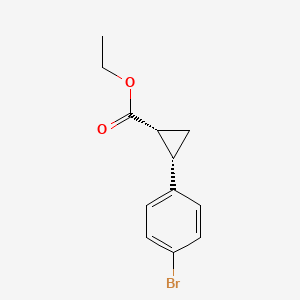
![2-(2,4-dimethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14796517.png)
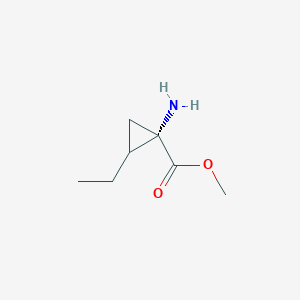
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
